

An In-depth Technical Guide to the Electrophysiology of Drobuline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Drobuline Hydrochloride			
Cat. No.:	B1662737	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drobuline hydrochloride, also known as penticainide or propisomide, is a Class I antiarrhythmic agent characterized by its cardiac depressant activities. This technical guide provides a comprehensive overview of the electrophysiological properties of **Drobuline Hydrochloride**, with a focus on its effects on cardiac ion channels and action potentials. The information presented herein is synthesized from a variety of electrophysiology studies to support further research and drug development efforts. This document details the drug's mechanism of action, summarizes quantitative data on its effects, outlines experimental protocols used in its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Introduction

Drobuline hydrochloride is an antiarrhythmic compound that primarily exerts its effects by modulating cardiac ion channels. Understanding its detailed electrophysiological profile is crucial for defining its therapeutic potential and safety margin. This guide consolidates available data on its interactions with key ion channels and its consequent effects on the cardiac action potential.

Mechanism of Action

Drobuline hydrochloride is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium (Na+) channels. This blockade is use-dependent, meaning the drug has a higher affinity for sodium channels that are frequently opening and closing, a state characteristic of tachyarrhythmias. By blocking the rapid influx of sodium during phase 0 of the cardiac action potential, **Drobuline hydrochloride** reduces the maximum upstroke velocity (Vmax), thereby slowing conduction of the electrical impulse through cardiac tissue.[1][2]

In addition to its prominent effect on sodium channels, studies have shown that **Drobuline hydrochloride** also interacts with potassium (K⁺) channels, which contributes to its overall electrophysiological profile and may influence the repolarization phase of the action potential. [3]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of **Drobuline hydrochloride** (penticainide) on various electrophysiological parameters as reported in the literature. These studies were conducted on a range of cardiac preparations, including human atrial and ventricular fibers, as well as various animal models.

Table 1: Effects of **Drobuline Hydrochloride** on Cardiac Action Potential Parameters[1][2][4]

Parameter	Tissue Type	Concentration (M)	Effect
Maximum Upstroke Velocity (dV/dtmax)	Human Atrial Fibers	5×10^{-6} to 5×10^{-5}	Decreased (Concentration- dependent)
Human Ventricular Fibers	5 x 10 ⁻⁶ to 5 x 10 ⁻⁵	Decreased (Concentration- dependent)	
Mammalian Purkinje Fibers	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Decreased	-
Action Potential Amplitude	Human Atrial Fibers	5 x 10 ⁻⁶ to 5 x 10 ⁻⁵	Decreased
Mammalian Purkinje Fibers	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Decreased	
Action Potential Duration (APD)	Human Atrial Fibers	5 x 10 ⁻⁶ to 5 x 10 ⁻⁵	Decreased
Human Ventricular Fibers	5 x 10 ⁻⁶	Decreased	
Human Ventricular Fibers (long APD >300ms)	5 x 10 ⁻⁵	Shortened	
Human Ventricular Fibers (short APD <300ms)	5 x 10 ⁻⁵	Lengthened	
Dog Purkinje Fibers	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Reduced	-
Guinea Pig Ventricular Fibers	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Reduced	-
Effective Refractory Period (ERP)	Dog Purkinje Fibers	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Reduced
Guinea Pig Ventricular Fibers	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Reduced	

Human Atrial Functional Refractory Period	>2 mg/kg (i.v.)	Increased	-
Resting Potential	Human Atrial & Ventricular Fibers	5 x 10 ⁻⁵	Decreased
Sinus Node Automaticity	Mammalian Sinoatrial Node	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Little effect
Anesthetized Dog	5 mg/kg (i.v.)	Reduced sinus rate	

Table 2: Effects of **Drobuline Hydrochloride** on Cardiac Conduction[4][5][6]

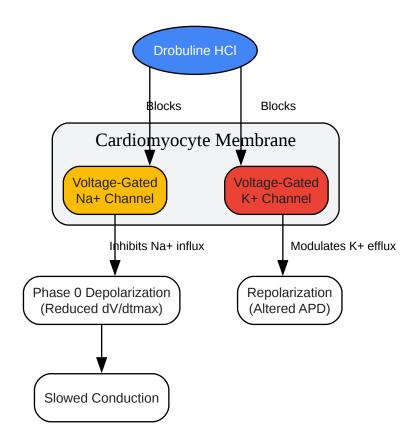
Parameter	Tissue/Subject	Dose/Concentratio n	Effect
Sinoatrial Conduction	Mammalian Myocardium	1.5×10^{-5} to 3×10^{-5}	Slightly delayed
Transnodal Conduction Time (AH Interval)	Human Subjects	Increasing i.v. doses	Increased
His-Purkinje Conduction Time (HV Interval)	Human Subjects	5 mg/kg (i.v.)	Significantly increased
Ventricular Conduction Time (QRS Duration)	Human Subjects	5 mg/kg (i.v.)	Significantly increased
Purkinje-Ventricle Conduction Velocity	Mammalian Myocardium	1.5 x 10 ⁻⁵ to 3 x 10 ⁻⁵	Depressed

Experimental Protocols

The following sections detail the methodologies employed in key electrophysiology studies of **Drobuline hydrochloride**.

Isolated Cardiac Fiber Preparation and Recording

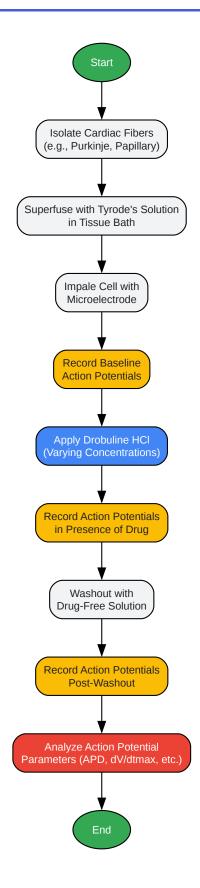
- Tissue Preparation: Human right atrial appendages and papillary muscles were obtained from patients undergoing cardiac surgery. The tissues were dissected to obtain thin, unbranched muscle bundles. For animal studies, hearts were excised from rabbits, dogs, or guinea pigs, and preparations such as sinoatrial node, atrial muscle, Purkinje fibers, and ventricular papillary muscles were isolated.[1][2]
- Superfusion: The isolated preparations were placed in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C). The composition of the Tyrode's solution is generally as follows: NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose, bubbled with 95% O₂ and 5% CO₂ to maintain a physiological pH.[1]
- Electrophysiological Recording: Standard microelectrode techniques were used to record transmembrane action potentials. Glass microelectrodes filled with 3 M KCl were impaled into single cardiac cells. The recorded signals were amplified and digitized for analysis of action potential parameters such as amplitude, dV/dtmax, and duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).[1]
- Stimulation: The preparations were stimulated at various cycle lengths using bipolar electrodes to assess the frequency-dependent effects of the drug.[1]


Voltage-Clamp Studies

- Cell Preparation: Single cardiac myocytes were enzymatically isolated from ventricular tissue.
- Recording Technique: The whole-cell patch-clamp technique was employed to measure ionic currents. This technique allows for the control of the membrane potential (voltage-clamp) while measuring the flow of ions through specific channels.
- Voltage-Clamp Protocols: To study the effect on sodium channels, a series of depolarizing
 voltage steps were applied from a holding potential to elicit the inward sodium current. The
 use-dependent block was assessed by applying trains of depolarizing pulses at different
 frequencies. To study potassium currents, specific voltage protocols were designed to isolate
 different components of the delayed rectifier potassium current.

Visualization of Signaling Pathways and Workflows Signaling Pathway of Drobuline Hydrochloride Action

The following diagram illustrates the primary mechanism of action of **Drobuline hydrochloride** on the cardiac myocyte.


Click to download full resolution via product page

Caption: Mechanism of Drobuline HCl on cardiac ion channels.

Experimental Workflow for Cardiac Fiber Electrophysiology

This diagram outlines the typical experimental workflow for assessing the electrophysiological effects of **Drobuline hydrochloride** on isolated cardiac fibers.

Click to download full resolution via product page

Caption: Workflow for isolated cardiac fiber electrophysiology.

Conclusion

Drobuline hydrochloride is a Class I antiarrhythmic agent with a primary mechanism of action involving the use-dependent blockade of cardiac sodium channels. It also exhibits effects on potassium channels, leading to alterations in action potential duration that can vary depending on the tissue type and baseline action potential characteristics. The available data suggest that **Drobuline hydrochloride** effectively slows conduction and can modify repolarization, properties that are central to its antiarrhythmic potential. Further detailed voltage-clamp studies are warranted to fully elucidate the specific subtypes of potassium channels affected and to provide a more comprehensive quantitative profile of its ion channel interactions. This guide serves as a foundational resource for researchers and drug development professionals engaged in the study of antiarrhythmic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Electrophysiological studies of penticainide (CM 7857), a new antiarrhythmic agent, in mammalian myocardium PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of penticainide (CM 7857) in isolated human atrial and ventricular fibers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drobuline hydrochloride (68162-52-7) for sale [vulcanchem.com]
- 4. Electrophysiological effects of penticainide in the anaesthetized dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic effects and pharmacokinetics of intravenous penticainide (CM 7857) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Electrophysiologic effects of penticainide in patients with supraventricular tachycardia] -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electrophysiology of Drobuline Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662737#drobuline-hydrochloride-electrophysiology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com